An In-depth Technical Guide to Methyl 4-[(2R,4R)-4-ethoxy-2-piperidyl]benzoate: A Novel Scaffold for Drug Discovery
An In-depth Technical Guide to Methyl 4-[(2R,4R)-4-ethoxy-2-piperidyl]benzoate: A Novel Scaffold for Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of methyl 4-[(2R,4R)-4-ethoxy-2-piperidyl]benzoate (CAS 2891579-89-6), a chiral piperidine derivative with significant potential in medicinal chemistry and pharmaceutical development. Drawing upon established principles of organic synthesis and the well-documented pharmacological importance of the piperidine moiety, this document offers insights into its chemical attributes, a plausible synthetic pathway, and its prospective applications in drug discovery.
Introduction: The Significance of the Piperidine Scaffold
The piperidine ring is a cornerstone of modern pharmaceutical design, recognized for its prevalence in a wide array of therapeutic agents and natural alkaloids.[1][2] This six-membered nitrogen-containing heterocycle is a favored structural motif due to its ability to impart desirable physicochemical properties to a molecule, including increased basicity, modulated lipophilicity, and the introduction of a three-dimensional architecture that can facilitate precise interactions with biological targets.[3] Piperidine derivatives are integral to over twenty classes of pharmaceuticals, finding application in areas as diverse as oncology, infectious diseases, and neurology.[2] The specific stereochemistry and substitution pattern of methyl 4-[(2R,4R)-4-ethoxy-2-piperidyl]benzoate suggest its potential as a novel building block for creating highly specific and potent therapeutic agents.
Physicochemical Properties and Structural Attributes
A thorough understanding of a compound's physicochemical properties is fundamental to its development as a drug candidate. The key identifiers and properties of methyl 4-[(2R,4R)-4-ethoxy-2-piperidyl]benzoate are summarized below.
| Property | Value | Source |
| CAS Number | 2891579-89-6 | [4][5][6][7][8] |
| Molecular Formula | C15H21NO3 | [4][6][9] |
| Molecular Weight | 263.33 g/mol | [4][7][9] |
| IUPAC Name | methyl 4-[(2R,4R)-4-ethoxypiperidin-2-yl]benzoate | [5][9] |
| SMILES | COC(=O)c1ccc(cc1)[C@H]2COCC | [5] |
| Stereochemistry | (2R,4R) | [4][5][6][9] |
The presence of two chiral centers dictates a specific three-dimensional arrangement, which is crucial for its potential interactions with chiral biological macromolecules such as enzymes and receptors. The ethoxy group at the 4-position and the methyl benzoate group at the 2-position of the piperidine ring provide functional handles for further chemical modification and introduce both lipophilic and polar characteristics.
Proposed Stereoselective Synthesis
While specific literature detailing the synthesis of methyl 4-[(2R,4R)-4-ethoxy-2-piperidyl]benzoate is not publicly available, a plausible and efficient stereoselective route can be devised based on established methodologies for the synthesis of substituted piperidines, particularly the hydrogenation of substituted pyridines.[10] The following protocol outlines a hypothetical, yet chemically sound, approach.
Retrosynthetic Analysis
A logical retrosynthetic approach would involve the stereoselective reduction of a corresponding pyridine precursor. The ethoxy group could be introduced via a nucleophilic substitution reaction.
Caption: Retrosynthetic pathway for the target compound.
Step-by-Step Proposed Synthesis Protocol
Step 1: Suzuki Coupling to form Methyl 4-(4-hydroxy-2-pyridyl)benzoate
This step involves a palladium-catalyzed cross-coupling reaction to link the pyridine and benzoate moieties.
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To a solution of 4-hydroxypyridine (1.0 eq) and methyl 4-bromobenzoate (1.0 eq) in a suitable solvent system (e.g., dioxane/water), add a palladium catalyst such as Pd(PPh3)4 (0.05 eq) and a base (e.g., K2CO3, 2.0 eq).
-
De-gas the mixture and heat under an inert atmosphere (e.g., nitrogen or argon) at 80-100 °C until the starting materials are consumed (monitor by TLC or LC-MS).
-
Cool the reaction mixture, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to yield methyl 4-(4-hydroxy-2-pyridyl)benzoate.
Step 2: Stereoselective Hydrogenation and N-protection
This crucial step establishes the desired stereochemistry of the piperidine ring.
-
Dissolve methyl 4-(4-hydroxy-2-pyridyl)benzoate (1.0 eq) in a suitable solvent (e.g., methanol or ethanol).
-
Add a chiral catalyst, for instance, a rhodium or ruthenium complex with a chiral ligand (e.g., BINAP), under an inert atmosphere.
-
Pressurize the reaction vessel with hydrogen gas (H2) and stir at a specified temperature and pressure until the reaction is complete. The cis-diastereomer is often the major product in such hydrogenations.[10]
-
Filter the reaction mixture to remove the catalyst.
-
To the filtrate, add a protecting group precursor, such as di-tert-butyl dicarbonate (Boc2O) (1.1 eq) and a base like triethylamine (1.2 eq), to protect the piperidine nitrogen.
-
Stir at room temperature until the protection is complete.
-
Remove the solvent under reduced pressure and purify the resulting N-Boc protected 4-hydroxypiperidine derivative by column chromatography.
Step 3: Williamson Ether Synthesis to Introduce the Ethoxy Group
This step installs the ethoxy moiety at the 4-position.
-
Dissolve the N-Boc protected 4-hydroxypiperidine (1.0 eq) in a polar aprotic solvent like THF or DMF.
-
Add a strong base, such as sodium hydride (NaH) (1.2 eq), at 0 °C and stir for 30 minutes.
-
Add ethyl iodide or ethyl bromide (1.5 eq) and allow the reaction to warm to room temperature.
-
Stir until the reaction is complete (monitor by TLC or LC-MS).
-
Quench the reaction carefully with water and extract with an organic solvent.
-
Dry the organic layer, concentrate, and purify by column chromatography.
Step 4: Deprotection of the Piperidine Nitrogen
The final step is the removal of the Boc protecting group.
-
Dissolve the N-Boc protected product from the previous step in a suitable solvent such as dichloromethane or dioxane.
-
Add a strong acid, for example, trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in dioxane.
-
Stir at room temperature until the deprotection is complete.
-
Neutralize the reaction mixture with a base (e.g., saturated NaHCO3 solution) and extract the product with an organic solvent.
-
Dry, concentrate, and purify the final product, methyl 4-[(2R,4R)-4-ethoxy-2-piperidyl]benzoate, by column chromatography or crystallization.
Caption: Proposed synthetic workflow.
Potential Applications in Drug Discovery
The structural features of methyl 4-[(2R,4R)-4-ethoxy-2-piperidyl]benzoate make it an attractive candidate for exploration in several therapeutic areas. The piperidine scaffold is a known pharmacophore for a variety of targets, and the specific substitution pattern of this compound could confer novel activity or improved selectivity.
-
Central Nervous System (CNS) Disorders: Substituted piperidines are prevalent in drugs targeting CNS disorders, including schizophrenia, depression, and pain.[11] The lipophilicity introduced by the ethoxy group may facilitate blood-brain barrier penetration, making this scaffold a candidate for developing novel antipsychotics, antidepressants, or analgesics.
-
Oncology: The piperidine ring is a key component of numerous anticancer agents. This compound could serve as a fragment for the development of kinase inhibitors or modulators of other cancer-related signaling pathways.
-
Infectious Diseases: Piperidine derivatives have been investigated for their antimicrobial and antiviral activities.[11] This scaffold could be elaborated to create new agents to combat drug-resistant pathogens.
Given its structure, this compound could be a valuable fragment in fragment-based drug discovery (FBDD) campaigns.[10][12] FBDD relies on identifying small, low-affinity compounds that bind to a biological target, which are then optimized into more potent leads. The defined stereochemistry and functional handles of methyl 4-[(2R,4R)-4-ethoxy-2-piperidyl]benzoate make it an excellent starting point for such an approach.
Caption: Potential applications and discovery pathways.
Analytical and Quality Control
Should this compound be synthesized, a rigorous analytical characterization would be essential to confirm its identity, purity, and stereochemistry. Chemical suppliers that list this compound note the availability of various analytical data upon request.[5] Standard analytical techniques would include:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR would be used to confirm the chemical structure and connectivity of the molecule. 2D NMR techniques like COSY and HSQC could further elucidate the proton and carbon assignments.
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) would be employed to confirm the elemental composition and molecular weight.[5]
-
High-Performance Liquid Chromatography (HPLC): Chiral HPLC would be critical to determine the enantiomeric and diastereomeric purity of the final compound.
-
Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR would be used to identify the key functional groups present in the molecule.
Conclusion
Methyl 4-[(2R,4R)-4-ethoxy-2-piperidyl]benzoate represents a promising, yet underexplored, chemical entity. While specific biological data is lacking in the public domain, its structural characteristics, rooted in the pharmacologically validated piperidine scaffold, suggest considerable potential as a fragment or lead compound in drug discovery. The proposed synthetic route, based on well-established chemical transformations, offers a practical approach to accessing this molecule for further investigation. For researchers in medicinal chemistry and drug development, this compound warrants consideration as a novel building block for the creation of next-generation therapeutics.
References
-
Title: Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications Source: Molecules URL: [Link]
-
Title: Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis of fragments derived from 20 regio- and diastereoisomers of methyl substituted pipecolinates Source: RSC Medicinal Chemistry URL: [Link]
-
Title: Recent Advances in the Synthesis of Highly Substituted Piperidine Analogs with Biological Activities Source: Advanced Journal of Chemistry, Section A URL: [Link]
-
Title: Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis of fragments derived from 20 regio- and diastereoisomers of methyl substituted pipecolinates Source: White Rose Research Online URL: [Link]
-
Title: Methyl 4-((2R,4R)-4-ethoxypiperidin-2-yl)benzoate Source: Pharmaffiliates URL: [Link]
-
Title: Methyl 4-[trans-4-ethoxy-2-piperidyl]benzoate Source: PubChem URL: [Link]
-
Title: Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications Source: MDPI URL: [Link]
-
Title: Pharmacological Applications of Piperidine Derivatives Source: Encyclopedia.pub URL: [Link]
Sources
- 1. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. 2891579-89-6 | Methyl 4-((2R,4R)-4-ethoxypiperidin-2-yl)benzoate | Ambeed.com [ambeed.com]
- 5. Methyl 4-[(2R,4R)-4-ethoxy-2-piperidyl]benzoate [synhet.com]
- 6. pharmaffiliates.com [pharmaffiliates.com]
- 7. 2891579-89-6|Methyl 4-((2R,4R)-4-ethoxypiperidin-2-yl)benzoate|BLD Pharm [bldpharm.com]
- 8. 2891579-89-6 Cas No. | Methyl 4-((2R,4R)-4-ethoxypiperidin-2-yl)benzoate | Apollo [store.apolloscientific.co.uk]
- 9. Methyl 4-[trans-4-ethoxy-2-piperidyl]benzoate | C15H21NO3 | CID 125468746 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 11. ajchem-a.com [ajchem-a.com]
- 12. Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis of fragments derived from 20 regio- and diastereoisomers of methyl substituted pipecolinates - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
